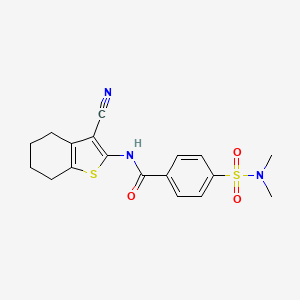

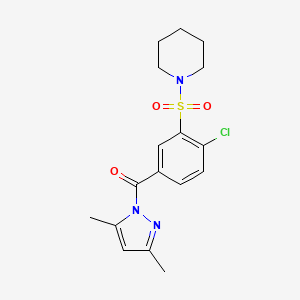

N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-3-methoxybenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-3-methoxybenzamide” is a chemical compound with diverse scientific applications1. It is offered by Benchchem for CAS No. 923217-95-22.

Synthesis Analysis

Unfortunately, I couldn’t find any specific information on the synthesis of this compound.Molecular Structure Analysis

While I couldn’t find the exact molecular structure of “N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-3-methoxybenzamide”, similar compounds have been analyzed. For instance, “N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)acetamide” contains a total of 55 bonds, including 37 non-H bonds, 26 multiple bonds, 5 rotatable bonds, 4 double bonds, and 22 aromatic bonds3.Chemical Reactions Analysis

I’m sorry, but I couldn’t find any specific information on the chemical reactions involving this compound.Physical And Chemical Properties Analysis

I’m sorry, but I couldn’t find any specific information on the physical and chemical properties of this compound.Wissenschaftliche Forschungsanwendungen

1. Synthesis and Characterization

- The synthesis and characterization of iodobenzamide analogues, including structures related to benzofurans, have been explored for their potential as D-2 dopamine receptor imaging agents. Such compounds demonstrate significant binding affinity, suggesting their utility in imaging CNS D-2 dopamine receptors (Murphy et al., 1990).

2. Catalytic and Synthetic Applications

- Research has demonstrated the thiourea-catalyzed asymmetric Michael addition of activated methylene compounds to α,β-unsaturated imides, showcasing the potential of benzamide derivatives in facilitating stereoselective synthesis. This methodology opens avenues for creating complex organic molecules with high enantioselectivity (Inokuma, Hoashi, & Takemoto, 2006).

3. Pharmacological Applications

- Benzofuran derivatives have been studied for their anticancer properties, specifically targeting tubulin polymerization, which is crucial for cell division. These findings indicate a promising direction for the development of new antitumor agents (Pieters et al., 1999).

4. Receptor Binding Studies

- Novel sigma-2 receptor probes, including benzamide analogues, have been synthesized and evaluated, highlighting their potential in studying sigma-2 receptors in vitro. Such research contributes to understanding receptor-mediated processes and developing targeted therapies (Xu et al., 2005).

5. Analytical and Material Science Research

- Studies on the decomposition of benzoylthioureas to benzamides and thiobenzamides under solvent-free conditions have provided insights into green chemistry approaches and the development of new methods for synthesizing benzamides and thiobenzamides. This research is significant for both synthetic organic chemistry and environmental sustainability (Nahakpam et al., 2015).

Safety And Hazards

I’m sorry, but I couldn’t find any specific information on the safety and hazards associated with this compound.

Zukünftige Richtungen

I’m sorry, but I couldn’t find any specific information on the future directions of research involving this compound.

Eigenschaften

IUPAC Name |

N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-3-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19NO4/c1-15-20-12-11-18(25-24(27)17-9-6-10-19(13-17)28-2)14-21(20)29-23(15)22(26)16-7-4-3-5-8-16/h3-14H,1-2H3,(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFUZUBOWKCXTLH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC2=C1C=CC(=C2)NC(=O)C3=CC(=CC=C3)OC)C(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-3-methoxybenzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Methylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B2712191.png)

![3-Methoxy-N-methyl-N-[[1-(1,2,4-oxadiazol-3-ylmethyl)piperidin-4-yl]methyl]pyrazin-2-amine](/img/structure/B2712195.png)

![1-{1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl}-5-methyl-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B2712197.png)

![5-chloro-2-nitro-N-[5-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2712202.png)

![7-(3-chloro-2-methylphenyl)-2-(2-chloro-6-fluorobenzyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione](/img/structure/B2712203.png)

![N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2712207.png)

![9-(3-chlorophenyl)-1,3,7-trimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2712213.png)